![molecular formula C15H20N2OS B2581960 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one CAS No. 709625-79-6](/img/structure/B2581960.png)
5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexan]-4(3H)-one is a compound that belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular formula of this compound is C15H20N2OS . It has an average mass of 276.397 Da and a monoisotopic mass of 276.129639 Da .Physical And Chemical Properties Analysis
The molecular formula of this compound is C15H20N2OS, and it has an average mass of 276.397 Da and a monoisotopic mass of 276.129639 Da .Aplicaciones Científicas De Investigación
Physicochemical Properties and Biological Activities
Research has been conducted to understand the physicochemical properties and antimicrobial activities of new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds have shown moderate and selective activity against Gram-positive bacterial strains, demonstrating their potential in antimicrobial applications. The study also explored their physicochemical properties such as dissociation constants and partition coefficients, providing insight into their behavior in biological systems (Candia et al., 2017).
Synthesis and Structural Analysis
Efforts have been made to develop efficient synthetic routes for creating spirobarbituric dihydrofurans and other structurally diverse spiroheterocycles. These works highlight innovative methods for constructing these complex molecules, which are important for further exploration of their potential applications. For instance, electrocatalytic cyclization has been employed for the selective formation of substituted spirobarbituric dihydrofurans, showcasing a novel approach to synthesizing these compounds with high yields (Elinson et al., 2021).
Catalytic Methods for Spiroheterocycles Synthesis
Alum-catalyzed multicomponent transformations have been identified as a simple, efficient, and green route for the synthesis of functionalized spiro[chromeno[2,3‐d]pyrimidine-5,3′‐indoline]-tetraones. This research illustrates the potential of using environmentally friendly catalysts in the synthesis of spiroheterocycles, opening new pathways for the development of compounds with significant scientific interest (Moghaddam et al., 2012).
Green Chemical Approaches
The adoption of green chemistry principles in the synthesis of spiroheterocycles is evident in studies that utilize environmentally benign conditions to create structurally diverse spiroheterocycles with fused heterosystems. These methods not only support the sustainable production of these compounds but also contribute to the exploration of their potential medicinal and biological applications (Arya & Kumar, 2011).
Potential Anticancer Activity
Some spiroheterocycles have been synthesized and evaluated for their anticancer activity, demonstrating the potential of these compounds in medicinal chemistry and drug discovery. The exploration of novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones for their anticancer properties highlights the ongoing interest in developing new therapeutic agents based on spiroheterocyclic frameworks (Ismail et al., 2017).
Propiedades
IUPAC Name |
spiro[1,3,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h17H,1-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVPGSMTPVAMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

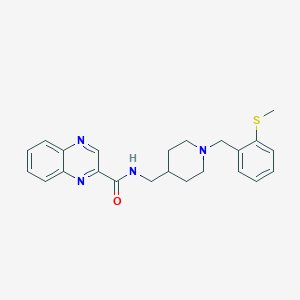

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)
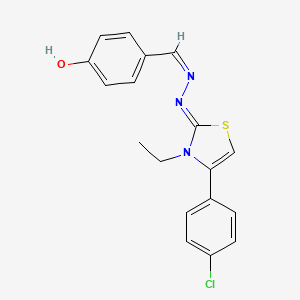
![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)

![6-Chlorothieno[3,2-b]furan](/img/structure/B2581887.png)
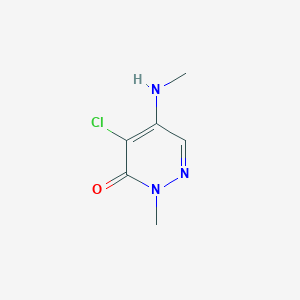

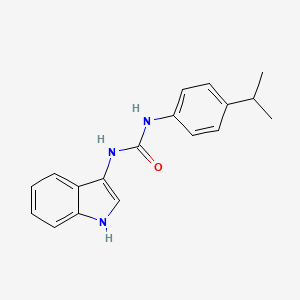
![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)
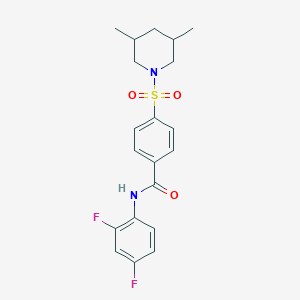
![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
